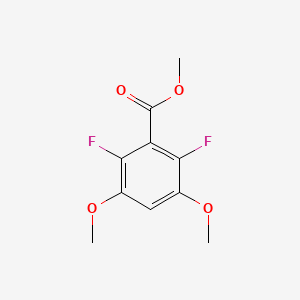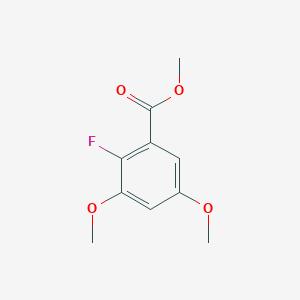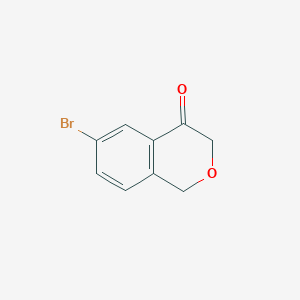
6-Bromoisochroman-4-one
概要
説明
6-Bromoisochroman-4-one (6-BIO) is an organic compound belonging to the class of isochromans, which are polycyclic aromatic hydrocarbons (PAHs). It is a colorless, crystalline solid with a molecular weight of 206.2 g/mol and a melting point of 61.5 °C. 6-BIO is a highly versatile compound with a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, as well as a key component in the synthesis of other PAHs. In addition, 6-BIO has been used as a model compound for studying the mechanism of action of PAHs and their biochemical and physiological effects.
科学的研究の応用
Synthesis Methodology : 6-Bromoisochroman-4-one is involved in the synthesis of various organic compounds. For example, Khanapure and Biehl (1990) demonstrated its use in preparing 4-alkyl and 4-aryl derivatives of isochroman-3-ones, which are significant in organic synthesis (Khanapure & Biehl, 1990).
One-Pot Synthesis : Zhou et al. (2013) reported the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman, indicating the efficiency of using bromo derivatives in synthesis processes, highlighting the potential of this compound in such applications (Zhou et al., 2013).
Chemical Intermediates : Research by Stelt, Hofman, and Nauta (2010) on the synthesis of 1‐arylisochromans from 1-bromoisochroman suggests its utility in producing ortho‐substituted diphenylmethane derivatives, which are significant in various chemical processes (Stelt, Hofman, & Nauta, 2010).
Drug Discovery : Emami and Ghanbarimasir (2015) discussed the chroman-4-one scaffold, a structure related to this compound, highlighting its significance in drug discovery and as building blocks in organic synthesis (Emami & Ghanbarimasir, 2015).
Environmental Research : The work by Koch and Sures (2018) on 2,4,6-Tribromophenol, a compound related to brominated phenols like this compound, provides insights into environmental concentrations and toxicology, relevant for understanding the environmental impact of such compounds (Koch & Sures, 2018).
Photochromic Properties : Research by Nishida et al. (2016) on dibenzocyclooctatetraenes, which could involve bromo-substituted compounds like this compound, reveals insights into dual emission and mechanofluorochromism, indicating its potential in the development of photoresponsive materials (Nishida et al., 2016).
Safety and Hazards
The compound is classified under the GHS07 category . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
It is known that similar compounds, such as cdk4/6 inhibitors, have shown efficacy in treating certain types of cancers . The targets of these inhibitors are cyclin-dependent kinases 4 and 6 (CDK4/6), which play a crucial role in cell cycle regulation .
Mode of Action
For instance, CDK4/6 inhibitors prevent the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression from the G1 to the S phase . This results in cell cycle arrest and potentially leads to cell death .
Biochemical Pathways
Given its potential similarity to cdk4/6 inhibitors, it might be involved in the regulation of the cell cycle . By inhibiting CDK4/6, these compounds can disrupt the normal progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is around 2.02 , which may influence its distribution within the body.
Result of Action
Based on its potential similarity to cdk4/6 inhibitors, it may lead to cell cycle arrest and potentially induce cell death .
生化学分析
Biochemical Properties
6-Bromoisochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathways . This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it may induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, it may be targeted to the endoplasmic reticulum or mitochondria, where it can affect protein synthesis and energy production . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments.
特性
IUPAC Name |
6-bromo-1H-isochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOROTCDTJPLXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670467 | |
| Record name | 6-Bromo-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676134-68-2 | |
| Record name | 6-Bromo-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



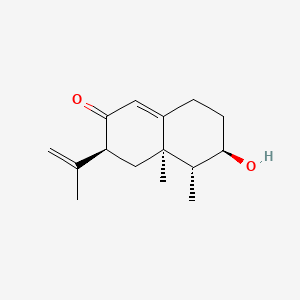
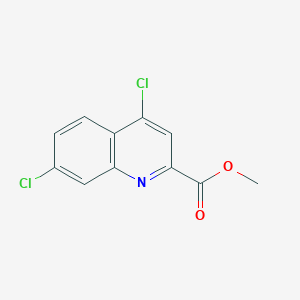
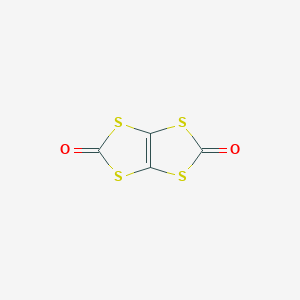
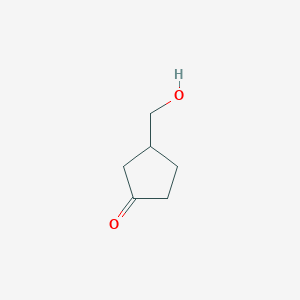

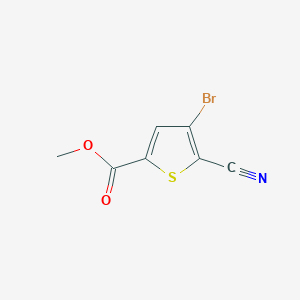

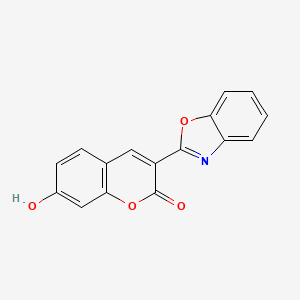
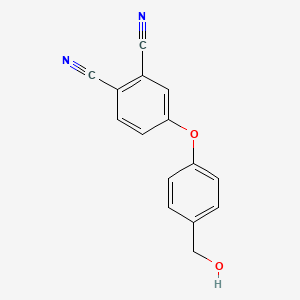
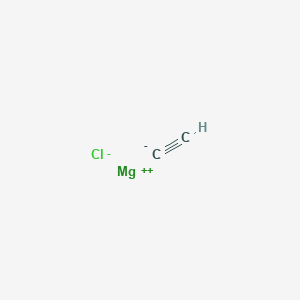
![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)
